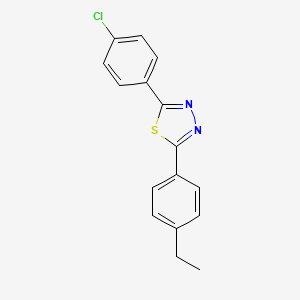![molecular formula C18H16N4O3 B11709619 3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)
3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophényl)méthylidène]propanehydrazide est un composé organique synthétique qui présente une structure de base indole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophényl)méthylidène]propanehydrazide implique généralement la condensation du 3-(1H-indol-3-yl)propanehydrazide avec le 4-nitrobenzaldéhyde en conditions acides ou basiques. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour des rendements et une pureté plus élevés, et l'utilisation d'équipements à l'échelle industrielle pour le mélange, le chauffage et la purification.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophényl)méthylidène]propanehydrazide peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en un groupe amino dans des conditions d'hydrogénation.
Réduction : Le composé peut être réduit en utilisant des agents réducteurs comme le borohydrure de sodium.
Substitution : Le cycle indole peut participer à des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Gaz hydrogène et catalyseur de palladium.
Réduction : Borohydrure de sodium ou hydrure de lithium aluminium.
Substitution : Électrophiles tels que les halogènes ou les groupes nitro en présence d'un catalyseur acide de Lewis.
Principaux produits
Oxydation : 3-(1H-indol-3-yl)-N'-[(E)-(4-aminophényl)méthylidène]propanehydrazide.
Réduction : 3-(1H-indol-3-yl)-N'-[(E)-(4-aminophényl)méthylidène]propanehydrazide.
Substitution : Divers dérivés d'indole substitués en fonction de l'électrophile utilisé.
Applications de recherche scientifique
Le 3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophényl)méthylidène]propanehydrazide présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son potentiel de molécule bioactive possédant des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les colorants et les polymères.
Mécanisme d'action
Le mécanisme d'action du 3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophényl)méthylidène]propanehydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant ou activant leur fonction. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
3-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 3-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(1H-indol-3-yl)propanehydrazide
- 3-(1H-indol-3-yl)-N'-[(E)-(4-aminophényl)méthylidène]propanehydrazide
- Dérivés de 3-(1H-indol-5-yl)-1,2,4-oxadiazole
Unicité
Le 3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophényl)méthylidène]propanehydrazide est unique en raison de la présence à la fois d'un noyau indole et d'un groupe nitrophényle. Cette combinaison confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C18H16N4O3 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H16N4O3/c23-18(10-7-14-12-19-17-4-2-1-3-16(14)17)21-20-11-13-5-8-15(9-6-13)22(24)25/h1-6,8-9,11-12,19H,7,10H2,(H,21,23)/b20-11+ |
Clé InChI |
ZJKAZSRLFFRLNI-RGVLZGJSSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)


![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)


![Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709613.png)

![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
